molecular formula C14H19NO2 B079539 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde CAS No. 26815-04-3

4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde

Número de catálogo B079539
Número CAS: 26815-04-3
Peso molecular: 233.31 g/mol
Clave InChI: WCLJTEXCGGSJJN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound is involved in numerous chemical reactions and studies, often as a part of complex syntheses or as a target molecule for the development of pharmaceutical agents. Its relevance spans across different aspects of chemistry, including catalysis, molecular structure elucidation, and the exploration of its chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves catalytic processes and reactions with other chemical agents. For instance, 2-Piperidino-1,1,2-triphenylethanol has been used as a catalyst for the enantioselective arylation of aldehydes, highlighting the potential synthetic routes that could involve or be adapted for 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde (Fontes et al., 2004).

Molecular Structure Analysis

Research on compounds with similar structures, such as 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, provides insights into the molecular conformation, showing that the piperazine ring adopts a chair conformation, and highlights the importance of dihedral angles in the molecular structure (Faizi et al., 2016).

Aplicaciones Científicas De Investigación

1. Application in Interleukin-6 Signaling Inhibitors

  • Summary of Application: This compound has been used in the development of small molecule interleukin-6 (IL-6) signaling inhibitors. Specifically, it has been used in the synthesis of carbohydrate-small molecule hybrids, which have shown promise as lead compounds targeting IL-6 signaling .
  • Methods of Application: The compound was used in the synthesis of novel IL-6-signaling inhibitors targeting glycoprotein 130 (gp130). The carbohydrate moiety was found to improve activity .
  • Results or Outcomes: Of the series of compounds synthesized, LS-TG-2P and LS-TF-3P were the top lead compounds, displaying IC 50 values of 6.9 and 16 µM against SUM159 cell lines, respectively, while still retaining preferential activity against the IL-6-signaling pathway .

2. Application in Antibacterial Activity

  • Summary of Application: This compound has been used in the synthesis of novel N’-arylidene-4-(2-(piperidin-1-yl)ethoxy)benzohydrazide derivatives, which have shown antibacterial activity .
  • Methods of Application: The compound was used in a condensation reaction with various aldehydes to synthesize the derivatives .
  • Results or Outcomes: The synthesized compounds were tested in vitro against two Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and two Gram-positive (Staphylococcus aureus, Bacillus substilis) bacteria and fungi (Candida albicans) at 100 μg/ml concentration. All these compounds have displayed good or moderate activities against the test microorganisms .

3. Application in Monoamine Transporter Binding

  • Summary of Application: Derivatives of this compound have been labeled with radioactive fluorine-18 (¹⁸F) and have shown promising binding affinity to the monoamine transporter (MAT), a protein responsible for reuptake of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information.
  • Results or Outcomes: The outcomes of this application are not detailed in the available information.

Propiedades

IUPAC Name

4-(2-piperidin-1-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-12-13-4-6-14(7-5-13)17-11-10-15-8-2-1-3-9-15/h4-7,12H,1-3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLJTEXCGGSJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458003
Record name 4-[2-(Piperidin-1-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde

CAS RN

26815-04-3
Record name 4-[2-(Piperidin-1-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Hydroxybenzaldehyde (25.0 g) and 4-(2-chloroethyl)piperadine hydrochloride (60.38 g) are dissolved in DMF (650 ml) and solid potassium carbonate (45 g) is added. The reaction is refluxed for 24 hr, cooled to 20°-25° and the DMF is removed under reduced pressure. The remainder of the reaction is dissolved in chloroform and washed with 1N aqueous sodium hydroxide, saline, dried over anhydrous sodium sulfate and concentrated under reduced pressure. Purification by flash column chromatography eluting with a gradient of 50% ethyl acetate/hexane to 5% methanol/ethyl acetate, pooling and concentrating the appropriate fractions gives the title compound, NMR (300 MHz, CDCl3) 9.75, 7.69, 6.87, 4.10, 2.73, 2.45, 1.52, 1.36 δ.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
60.38 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 1 L 3-neck round bottom flask was charged with anhydrous THF (200 mL), 1-piperidinylethanol (14.9 g, 15.27 mL, 0.115 mol), 4-hydroxybenzaldehyde (14.16 g, 0.116 mol), and triphenylphosphine (31,21 g, 0.119 mol) under a nitrogen atmosphere. The above mixture was stirred and diethylazodicarboxylate (DEAD; 22.6 g, 20.4 mL, 0.130 mol) in anhydrous THF (25 mL) was added dropwise over 15 min during which time the temperature was carefully monitored and not allowed to exceed 60° C. The reaction was stirred overnight at ambient temperature and then worked up by the addition of 10 mL 30% hydrogen peroxide and extraction of by ethyl ether. The organic layer was washed eight times with water, dried over anhydrous sodium sulfate, and concentrated to an oil. The oil was purified by chromatography over silica gel using a Waters LC2000 instrument. The elution solvent employed a gradient system beginning with 100% methylene chloride and ramping to 9:1 methylene chloride:methanol over 50 min at a flow rate of 150 mL/min. Concentration of appropriate fractions provided 9.2 g (35%) of the desired product as a pale brown oil.
Quantity
20.4 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
15.27 mL
Type
reactant
Reaction Step Three
Quantity
14.16 g
Type
reactant
Reaction Step Three
Quantity
0.119 mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
35%

Synthesis routes and methods III

Procedure details

Add a solution of 2-methoxybenzylmagnesium chloride (5 mL of 0.25 M/THF) to a stirred solution of (2-dimethylamino-6-methoxy-benzo[b]thiophen-3-yl)-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-methanone (500 mg, 1.14 mmol) in THF (5 mL) at −78° C. After 30 min, add additional 2-methoxybenzyl-magnesium chloride (5 mL). After 30 min, quench with water and dilute with iPrOH/CHCl3(1:3). Wash the organic phase with water and brine, dry over MgSO4, filter and concentrate to yield 6-methoxy-2-(2-methoxy-benzyl)-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-methanone (686 mg). Use the crude product without further purification.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
(2-dimethylamino-6-methoxy-benzo[b]thiophen-3-yl)-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-methanone
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde
Reactant of Route 5
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde

Citations

For This Compound
23
Citations
LL Li, CJ Yu, Q Shi, QL Zhang… - … für Kristallographie-New …, 2020 - degruyter.com
C 21 H 28 N 4 O 4 , triclinic, P1̄ (no. 2), a = 6.5543(12) Å, b = 11.875(2) Å, c = 14.386(3) Å, α = 71.803(3), β = 81.663(3), γ = 89.928(3), V = 1051.3(3) Å 3 , Z = 2, R gt (F) = 0.0548, wR …
Number of citations: 0 www.degruyter.com
XL Chen, LT Sun, QL Zhang, H Xu… - … für Kristallographie-New …, 2020 - degruyter.com
C 20 H 26 N 4 O 4 , monoclinic, P2 1 /a (no. 14), a = 12.107(3) Å, b = 7.8431(19) Å, c = 21.794(5) Å, β = 98.233(5), V = 2048.1(8) Å 3 , Z = 4, R gt (F) = 0.0458, wR ref (F 2 ) = 0.1208, T = …
Number of citations: 3 www.degruyter.com
Y Pourshojaei, A Gouranourimi, S Hekmat… - European Journal of …, 2015 - Elsevier
A series of 3-(4-(aminoalkoxy)benzylidene)-chroman-4-ones 7a-r were designed and synthesized as analogs of homoisoflavonoids which are well known natural products with diverse …
Number of citations: 35 www.sciencedirect.com
R Norén - Tetrahedron, 2021 - Elsevier
A new protecting group, 2-(piperidine-1-yl)-ethyl (PIP), was evaluated as a protecting group for phenols. The PIP group was stable to ortho-lithiation conditions and refluxing with …
Number of citations: 1 www.sciencedirect.com
PC Lim, BK Yap, YJ Tay, NA Hanapi, SR Yusof… - RSC Medicinal …, 2023 - pubs.rsc.org
Pharmacological inhibition of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2) by small-molecule compounds presents an attractive approach to modulate insulin sensitivity…
Number of citations: 0 pubs.rsc.org
SY Chia, BK Khor, YJ Tay, KF Liew, CY Lee - Bioorganic chemistry, 2023 - Elsevier
Sulfuretin, a naturally occurring aurone is reported to inhibit macrophage and microglia activation. A series of aurones incorporating basic amines and lipophilic functionalities at ring A …
Number of citations: 4 www.sciencedirect.com
M Gillard, J Weynand, H Bonnet… - … A European Journal, 2020 - Wiley Online Library
A series of new Ru II Schiff base complexes built on the salphen moiety has been prepared. This includes four flexible monometallic Ru II compounds and six rigid bimetallic analogues …
Y Pourshojaei, A Abiri, K Eskandari, Z Haghighijoo… - Scientific reports, 2019 - nature.com
Acetylcholinesterase (AChE) catalyzes the conversion of Aβ peptide to its aggregated form and the peripheral anionic site (PAS) of AChE is mainly involved in this phenomenon. Also …
Number of citations: 56 www.nature.com
M Gillard, A Decottignies, E Defrancq, J Dejeu… - interactions, 2020 - dial.uclouvain.be
A series of new RuII Schiff base complexes built on the salphen moiety has been prepared. This includes four monometallic RuII compounds and six bimetallic analogues that contain …
Number of citations: 2 dial.uclouvain.be
KF Liew, KL Chan, CY Lee - European journal of medicinal chemistry, 2015 - Elsevier
Blood–brain barrier permeable anticholinesterase aurones: Synthesis, structure–activity relationship, and drug-like properties - ScienceDirect Skip to main contentSkip to article Elsevier …
Number of citations: 53 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.